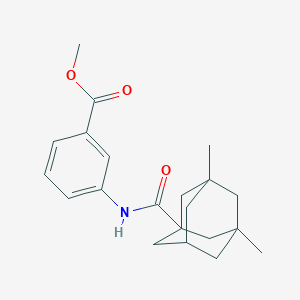
methyl 3-(3,5-dimethyladamantane-1-amido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate is a compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields, including pharmaceuticals and materials science. The compound’s structure includes a benzoate ester linked to an adamantane core, which is further substituted with methyl groups.
Mechanism of Action
Target of Action
The primary target of methyl 3-(3,5-dimethyladamantane-1-amido)benzoate is the human soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators involved in the regulation of inflammation and blood pressure .
Mode of Action
This compound interacts with sEH, inhibiting its activity . The inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are potent vasodilators and have anti-inflammatory effects .
Biochemical Pathways
The inhibition of sEH affects the metabolism of arachidonic acid, a key fatty acid involved in cellular signaling . Normally, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the levels of EETs, enhancing their beneficial effects .
Result of Action
The inhibition of sEH by this compound leads to increased levels of EETs . This results in vasodilation and reduced inflammation, which can be beneficial in conditions such as hypertension and certain inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,5-dimethyladamantane-1-amido)benzoate typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane.
Amidation: The adamantane core is then reacted with an amine to form the amido group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines or alcohols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Uniqueness
Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and ability to interact with biological targets make it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-[(3,5-dimethyladamantane-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-19-8-14-9-20(2,11-19)13-21(10-14,12-19)18(24)22-16-6-4-5-15(7-16)17(23)25-3/h4-7,14H,8-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDRHXZFGCQDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=CC(=C4)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














